molecular formula C9H11NO4 B1675098 左旋多巴 CAS No. 59-92-7

左旋多巴

货号 B1675098
CAS 编号: 59-92-7
分子量: 197.19 g/mol
InChI 键: WTDRDQBEARUVNC-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levodopa, also known as L-DOPA, is a dopamine precursor used in the management of Parkinson’s disease, often in combination with carbidopa . It is the most potent medication for Parkinson’s disease (PD) and its development in the late 1960s represents one of the most important breakthroughs in the history of medicine .


Synthesis Analysis

Levodopa can be synthesized through various methods. One method involves the use of 2-amino-3-(3-chloro-4-hydroxyphenyl)propionic acid, sodium nitrate solution, 2-methylcyclohexanol solution, and N-bromoacetamide . Another method involves the use of a dual fluorimetric sensor for the simultaneous analysis of levodopa and pyridoxine .


Molecular Structure Analysis

The molecular formula of Levodopa is C9H11NO4 . It is an amino acid analogue belonging to the class of catecholamine compounds .


Chemical Reactions Analysis

Levodopa shows particular pharmacokinetics including an extensive presystemic metabolism, overcome by the combined use of extracerebral inhibitors of the enzyme l-amino acid decarboxylase . It is absorbed in the blood from the small intestine and travels through the blood to the brain, where it is converted into dopamine .


Physical And Chemical Properties Analysis

Levodopa has specific physical and chemical properties. Due to its low stability, the unambiguous determination of Levodopa in plant matrices requires appropriate technologies .

科学研究应用

帕金森病治疗

左旋多巴是一种知名且有效的多巴胺替代剂,用于治疗帕金森病 (PD)。它通常与多巴脱羧酶抑制剂 (DDCI) 或恩他卡朋(一种儿茶酚-O-甲基转移酶抑制剂)联合使用,以增强其有效性和生物利用度。左旋多巴被认为是治疗 PD 最有效的多巴胺能疗法,其使用历史已超过 40 年。治疗方法和药物组合可能因疾病的阶段和严重程度而异。然而,由于各种与治疗相关的并发症,例如运动障碍和精神问题,其临床使用可能会受到限制 (Salat & Tolosa, 2013)

左旋多巴诱发运动障碍的管理教育影响

一项研究表明,基于病例的在线医学教育活动可以提高神经科医生诊断和管理 PD 患者的左旋多巴诱发运动障碍 (LID) 的能力。这表明持续教育和培训对于医护人员有效管理左旋多巴治疗引起的并发症非常重要 (Martorano et al., 2019)

左旋多巴和胃排空

研究探索了左旋多巴和胃排空之间的相互作用,注意到左旋多巴会延迟胃排空,从而影响其吸收。涉及胃饥饿素(一种刺激胃运动的激素)的研究调查了其在防止左旋多巴对大鼠胃排空的作用和增强循环左旋多巴方面的潜力 (Wang et al., 2012)

左旋多巴的非侵入性监测

在纳米树枝状平台上开发了一种新型可穿戴汗带,用于定量监测体内左旋多巴的动态变化。这种非侵入性方法测量左旋多巴的实时药代动力学特征,深入了解药物代谢,并有助于帕金森病的系统性给药和管理。这项创新突出了可穿戴技术在监测和优化临床环境中左旋多巴剂量的潜力 (Tai et al., 2019)

左旋多巴在中风康复中的作用

左旋多巴也被探索其在中风后康复中的作用。一项针对老年小鼠的研究表明,左旋多巴治疗与突触小泡蛋白 synaptogyrin 水平降低有关,该蛋白参与多巴胺再摄取。这一发现表明左旋多巴可能影响脑可塑性,并有助于中风后的功能恢复 (Henrikson et al., 2019)

对脑代谢和血流的影响

研究表明,左旋多巴影响脑代谢和血流,尤其是在帕金森病患者中。脑成像技术的进步增强了对左旋多巴对运动和认知脑回路影响的理解,为其药效学知识做出了重大贡献 (Ko et al., 2015)

可穿戴传感器持续监测

开发了一种用于持续监测左旋多巴的可穿戴电化学微针传感器,突出了帕金森病管理的新方法。这种传感器阵列贴片提供左旋多巴的实时微创监测,为优化药物的给药方案和有效管理帕金森病提供见解 (Goud et al., 2019)

左旋多巴的历史发展

左旋多巴从 20 世纪初分离到在帕金森病治疗中的突破性应用,其历史已得到充分记录。这种回顾性观点深入了解了左旋多巴作为治疗剂的演变,并强调了其在神经药理学中的重要性 (Hornykiewicz, 2010)

左旋多巴和帕金森病进展

已经进行了评估左旋多巴是否对帕金森病具有疾病改善作用的研究。一项随机延迟开始试验旨在确定左旋多巴的早期治疗是否会影响疾病的进程,为帕金森病管理中左旋多巴给药的时间提供有价值的见解 (Verschuur et al., 2019)

非侵入性给药方法

已经探索了通过脑淋巴血管输送左旋多巴负载纳米颗粒的创新非侵入性方法。这种方法旨在通过将左旋多巴直接输送到大脑来增强帕金森病的治疗,避免与口服给药相关的并发症 (Nie et al., 2021)

安全和危害

Levodopa is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

Future directions for Levodopa treatment include the use of novel technologies and delivery devices leading to a more consistent and sustained Levodopa delivery with the aim of controlling motor function as well as non-motor symptoms . The recognition of different Levodopa toxic response patterns can be difficult on a clinical basis alone and simultaneous monitoring of the Levodopa concentration–effect relationship may prove useful to disclose the underlying mechanism and in planning the correct management .

属性

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Record name L-DOPA
Source Wikipedia
URL https://en.wikipedia.org/wiki/L-DOPA
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65170-01-6
Record name L-Tyrosine, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65170-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9023209
Record name Levodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Levodopa
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15098
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levodopa by various routes crosses the blood brain barrier, is decarboxylated to form dopamine. This supplemental dopamine performs the role that endogenous dopamine cannot due to a decrease of natural concentrations and stimulates dopaminergic receptors., MOST WIDELY ACCEPTED THEORY IS THAT LEVODOPA INCR LEVEL OF DOPAMINE & THUS ACTIVATION OF DOPAMINE RECEPTORS IN EXTRA-PYRAMIDAL CENTERS IN THE BRAIN (PRIMARILY IN CAUDATE NUCLEUS & SUBSTANTIA NIGRA)., The present data indicate that the major effects observed after administration of exogenous levodopa are not due to a direct action of levodopa on dopamine receptors, or to extrastriatal release of dopamine, but to conversion of levodopa to dopamine by serotonergic terminals and probably some intrastriatal cells., EFFECTS OF LEVODOPA ON HUMAN & MURINE MELANOMA CELLS EXAMINED. WHEN EXPONENTIALLY GROWING CELLS WERE EXPOSED TO L-DOPA, CHARACTERISTIC INHIBITION OF THYMIDINE INCORPORATION OBSERVED., IN RATS, DOPAMINERGIC AGONISTS ALL CAUSED DECR IN SERUM PROLACTIN LEVELS.
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Levodopa

Color/Form

Colorless to white crystals or crystalline powder; needles from water

CAS RN

59-92-7
Record name DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levodopa [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name levodopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name levodopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levodopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46627O600J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

284-286 °C, 285 °C
Record name Levodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVODOPA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levodopa
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levodopa
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Levodopa
Reactant of Route 4
Levodopa
Reactant of Route 5
Levodopa
Reactant of Route 6
Reactant of Route 6
Levodopa

Citations

For This Compound
218,000
Citations
O Hornykiewicz - Journal of neurology, 2010 - Springer
… Besides the above highlights in the history of levodopa, the article also cites … DA, levodopa and PD. Today, the concept of DA replacement with levodopa is uncontested, with levodopa …
Number of citations: 237 link.springer.com
RA Hauser - European neurology, 2009 - karger.com
… the peripheral levodopa half-life and increase CNS bioavailability. Levodopa combined with DDC inhibition is the current standard method of delivering levodopa for symptomatic …
Number of citations: 246 karger.com
M Contin, P Martinelli - Journal of neurology, 2010 - Springer
… of levodopa peripheral pharmacokinetics and main observed changes in the levodopa concentration–… Available clinically practical strategies to optimise levodopa pharmacokinetics and …
Number of citations: 248 link.springer.com
Parkinson Study Group - New England Journal of Medicine, 2004 - Mass Medical Soc
… This study assessed the effect of levodopa on the rate of progression of Parkinson's disease… greater with levodopa than placebo (–6 percent among those receiving levodopa at 150 mg …
Number of citations: 162 www.nejm.org
S Fahn - Neurology, 1996 - AAN Enterprises
… This suspicion that levodopa might be toxic to patients … levodopa could be the responsible factors in the motor complications because this could be one overt manifestation of levodopa …
Number of citations: 228 n.neurology.org
MD Yahr, RC Duvoisin, MJ Schear… - Archives of …, 1969 - jamanetwork.com
… Consequent¬ ly, the effect of levodopa as the sole therapeutic agent could be evaluated in 32 patients and the effect of levodopa in combination with anticholinergic agents in 28. …
Number of citations: 777 jamanetwork.com
CW Olanow, F Stocchi - Movement Disorders, 2018 - Wiley Online Library
Levodopa is the most effective antiparkinsonian agent, but chronic treatment is associated with the development of motor complications in the majority of patients with PD. Recent …
AHV Schapira, M Emre, P Jenner… - European Journal of …, 2009 - Wiley Online Library
… levodopa, which remains the most potent oral dopaminergic treatment for PD. There are reservations about the long‐term use of levodopa, … Levodopa efficacy and duration of effect may …
Number of citations: 234 onlinelibrary.wiley.com
J Jankovic - Neurology, 2002 - AAN Enterprises
… effects of levodopa, suggested by some in vitro studies. However, there is no support for levodopa-… This review discusses possible mechanisms of levodopa-related complications and …
Number of citations: 199 n.neurology.org
JG Nutt - Movement disorders: official journal of the Movement …, 2008 - Wiley Online Library
… that complicate long-term therapy with levodopa. Motor fluctuations will predictably improve … plasma levodopa or prolong the efficacy of dopamine synthesized from exogenous levodopa…

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。